molecular formula C9H3ClF6O2 B1421226 2-Chloro-4,6-bis(trifluoromethyl)benzoic acid CAS No. 916420-47-8

2-Chloro-4,6-bis(trifluoromethyl)benzoic acid

Cat. No.: B1421226
CAS No.: 916420-47-8
M. Wt: 292.56 g/mol
InChI Key: MXHOYUZOOIMVGF-UHFFFAOYSA-N
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Description

Significance in Organic Chemistry

2-Chloro-4,6-bis(trifluoromethyl)benzoic acid occupies a prominent position within the realm of fluorinated organic compounds, representing a sophisticated intersection of halogen chemistry and aromatic functionality. The compound possesses the molecular formula C9H3ClF6O2 with a molecular weight of 292.56 grams per mole, featuring a distinctive substitution pattern that incorporates both electron-withdrawing trifluoromethyl groups and a chlorine substituent on the benzoic acid scaffold. This unique structural arrangement creates a molecule with exceptional electronic properties that significantly influence both its reactivity and stability characteristics. The presence of multiple fluorine atoms enhances the compound's electrophilicity while simultaneously providing remarkable chemical stability, making it particularly valuable in applications requiring resistance to degradation under harsh conditions.

The significance of this compound extends beyond its individual properties to encompass its role as a versatile synthetic intermediate in the preparation of more complex fluorinated molecules. Research has demonstrated that trifluoromethyl-containing benzoic acids serve as crucial building blocks in pharmaceutical chemistry, where the introduction of fluorine atoms can dramatically alter biological activity, metabolic stability, and pharmacokinetic properties. The carboxylic acid functional group provides a reactive handle for further functionalization, enabling chemists to modify the structure for specific applications while retaining the beneficial properties imparted by the fluorinated aromatic core. Contemporary synthetic methodologies have increasingly focused on the development of efficient routes to such highly fluorinated intermediates, recognizing their fundamental importance in modern drug discovery and materials science applications.

The compound demonstrates exceptional utility in various catalytic processes, where its electron-deficient aromatic system can participate in complex reaction mechanisms. Studies have shown that fluorinated benzoic acids can serve as effective ligands or directing groups in transition metal catalysis, facilitating selective bond formation and functionalization reactions. The strategic placement of the chlorine atom at the ortho position relative to the carboxylic acid group creates additional opportunities for selective chemical transformations, as halogen substituents can undergo substitution reactions or serve as coordination sites for metal catalysts. This multifunctional character makes this compound an invaluable tool in the arsenal of synthetic organic chemists working on complex molecular targets.

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of organofluorine chemistry, which gained significant momentum during the mid-twentieth century driven by the demand for specialized materials and pharmaceuticals with enhanced properties. While specific details regarding the initial synthesis and discovery of this particular compound are not extensively documented in the available literature, its development can be understood within the context of systematic efforts to explore highly fluorinated aromatic compounds. The synthesis of such complex fluorinated structures became feasible through advances in fluorination methodology and the availability of specialized reagents capable of introducing multiple trifluoromethyl groups onto aromatic systems.

The historical trajectory of trifluoromethylated benzoic acid derivatives parallels the broader development of fluorinated pharmaceutical intermediates, which gained prominence as researchers recognized the profound impact of fluorine substitution on biological activity and metabolic stability. Early investigations into fluorinated aromatic carboxylic acids revealed their potential as versatile synthetic building blocks, leading to systematic studies of various substitution patterns and their corresponding effects on chemical and biological properties. The specific combination of chlorine and bis-trifluoromethyl substitution represents a refinement of these earlier efforts, designed to optimize both synthetic accessibility and functional utility.

The compound's emergence in the research literature coincided with the development of more sophisticated synthetic methodologies for introducing trifluoromethyl groups onto aromatic substrates. Patent literature from the early 2000s indicates growing interest in related fluorinated benzoic acid derivatives, with various synthetic approaches being developed and optimized for industrial applications. The compound's current commercial availability through multiple chemical suppliers suggests successful scale-up of synthetic processes and recognition of its value as a research chemical and synthetic intermediate. This commercial accessibility has facilitated broader research applications and contributed to its adoption in various synthetic programs across academic and industrial laboratories.

Classification within Halogenated Aromatic Compounds

This compound belongs to the broader class of halogenated aromatic compounds, specifically categorized as a multiply halogenated benzoic acid derivative with mixed halogen substitution. Within the systematic classification of aryl halides, this compound represents a sophisticated example of polyhalogenated aromatics, where both chlorine and fluorine atoms are strategically positioned to create specific electronic and steric effects. The compound can be more precisely classified as a halobenzene derivative containing both chloro and trifluoromethyl substituents, placing it within the specialized subset of mixed haloarenes that exhibit unique reactivity patterns distinct from their mono-halogenated counterparts.

From a structural perspective, the compound exhibits characteristics typical of electron-deficient aromatic systems, where the combined electron-withdrawing effects of the chlorine atom and two trifluoromethyl groups significantly reduce the electron density of the aromatic ring. This electronic configuration classifies the compound among strongly deactivated aromatic systems, which show markedly different reactivity compared to electron-rich aromatics. The presence of multiple electronegative substituents creates a highly polarized aromatic system with enhanced electrophilic character, influencing both its chemical behavior and potential applications in synthetic chemistry.

The trifluoromethyl groups warrant particular attention in the classification scheme, as they represent one of the most electron-withdrawing substituents available in organic chemistry. Compounds containing multiple trifluoromethyl groups are often classified as perfluoroalkylated aromatics, characterized by exceptional chemical stability and unique physicochemical properties. The bis-trifluoromethyl substitution pattern in this compound creates a highly fluorinated aromatic system with properties intermediate between partially fluorinated and perfluorinated aromatics. This classification has important implications for the compound's behavior in various chemical environments and its compatibility with different reaction conditions.

Within the context of carboxylic acid derivatives, this compound represents a highly substituted benzoic acid with significantly altered properties compared to the parent benzoic acid. The multiple halogen substituents create a compound with enhanced acidity, altered solubility characteristics, and modified reactivity at the carboxylic acid functional group. This classification as a polyhalogenated carboxylic acid places the compound within a specialized category of synthetic intermediates that require careful consideration of their unique properties during handling and synthetic applications.

Current Research Landscape

The contemporary research landscape surrounding this compound reflects the growing importance of fluorinated compounds in pharmaceutical research and materials science applications. Current investigations focus primarily on the compound's utility as a synthetic intermediate in the preparation of bioactive molecules, with particular emphasis on its role in the development of fluorinated pharmaceuticals with enhanced metabolic stability and improved pharmacokinetic properties. Research groups have demonstrated the compound's effectiveness as a building block for more complex fluorinated structures, utilizing its reactive carboxylic acid functionality and unique electronic properties to access previously challenging molecular targets.

Recent studies have explored the compound's potential applications in transition metal catalysis, where its electron-deficient aromatic system can serve as an effective ligand or directing group for various catalytic transformations. The development of new synthetic methodologies incorporating this compound has revealed its versatility in facilitating selective bond formation reactions, particularly in the context of carbon-carbon and carbon-heteroatom coupling processes. These investigations have contributed to a deeper understanding of how multiple fluorine substituents influence catalytic activity and selectivity, providing valuable insights for the design of improved catalytic systems.

The current research emphasis on sustainable and efficient synthetic methods has led to investigations of environmentally friendly approaches to utilizing this compound in synthetic applications. Studies have examined alternative reaction conditions and catalytic systems that can effectively harness the unique properties of highly fluorinated aromatics while minimizing environmental impact. The development of recyclable catalytic systems and green synthetic protocols represents an active area of research, with several groups reporting successful applications of this compound in sustainable synthetic processes.

Research Application Key Properties Utilized Current Development Status
Pharmaceutical Intermediates High stability, Electrophilic character Active commercial applications
Transition Metal Catalysis Directing group capability, Electronic properties Research phase development
Materials Science Chemical resistance, Thermal stability Exploratory investigations
Green Chemistry Synthetic accessibility, Functional versatility Emerging research focus

Contemporary research has also focused on developing new synthetic routes to this compound that offer improved efficiency and reduced environmental impact compared to traditional methods. The compound's commercial importance has driven efforts to optimize synthetic processes, with particular attention to the selective introduction of multiple trifluoromethyl groups while maintaining high yields and product purity. These methodological improvements have facilitated broader access to the compound and enabled its incorporation into larger-scale synthetic programs, contributing to its growing prominence in both academic and industrial research settings.

Properties

IUPAC Name

2-chloro-4,6-bis(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF6O2/c10-5-2-3(8(11,12)13)1-4(9(14,15)16)6(5)7(17)18/h1-2H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHOYUZOOIMVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Chloro-4,6-bis(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For example, it has been observed to interact with enzymes involved in oxidative stress responses, potentially altering their activity and leading to changes in cellular metabolism.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to certain enzymes, inhibiting their activity and leading to changes in metabolic pathways. For instance, it has been shown to inhibit enzymes involved in the detoxification of reactive oxygen species, resulting in increased oxidative stress within cells. This inhibition can lead to alterations in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under ambient conditions, but it can degrade over extended periods. Long-term exposure to the compound has been associated with persistent oxidative stress and alterations in cellular function. In vitro and in vivo studies have shown that prolonged exposure can lead to significant changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and minor changes in cellular metabolism. At higher doses, it can cause significant toxicity and adverse effects. Studies have reported threshold effects, where a certain dosage level leads to a marked increase in oxidative stress and cellular damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and detoxification processes. The compound can affect metabolic flux and alter the levels of key metabolites. For example, it has been shown to inhibit enzymes involved in the breakdown of reactive oxygen species, leading to increased levels of oxidative stress markers.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.

Biological Activity

2-Chloro-4,6-bis(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention for its unique chemical properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H3ClF6O2. Its structure features two trifluoromethyl groups and a chloro group attached to a benzoic acid core, which significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which can affect metabolic pathways in microorganisms and cancer cells.
  • Antimicrobial Properties : Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity due to their lipophilicity and ability to disrupt cellular membranes.

Antimicrobial Activity

A study assessed the antimicrobial properties of various derivatives of benzoic acids, including this compound. The results indicated significant activity against several bacterial strains, with minimum inhibitory concentration (MIC) values reported in Table 1.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus8
This compoundEscherichia coli16

Case Studies

  • In vitro Studies : In a controlled laboratory setting, the compound was tested against various fungal strains. It demonstrated moderate antifungal activity with specific strains showing susceptibility at concentrations lower than those required for other similar compounds.
  • Pharmacokinetic Studies : A pharmacokinetic evaluation showed that the compound has favorable absorption characteristics when administered orally. The bioavailability was enhanced due to the presence of trifluoromethyl groups, which improve solubility in biological systems.

Comparative Analysis

Comparative studies with similar compounds reveal that the presence of multiple trifluoromethyl groups in this compound contributes to its unique biological profile. For instance, while 4-(trifluoromethyl)benzoic acid showed no significant activity against certain fungi, the chlorinated derivative exhibited notable efficacy.

CompoundActivity ProfileNotes
2-Chloro-4-(trifluoromethyl)benzoic acidModerate antifungal activityEffective against Candida species
4-(Trifluoromethyl)benzoic acidInactive against fungiLimited solubility affected results

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
2-Chloro-4,6-bis(trifluoromethyl)benzoic acid serves as an important intermediate in the synthesis of various organic compounds. It is particularly noted for its role in the synthesis of herbicides and pesticides. For instance, it has been used in the preparation of 2-chloro-4-trifluoromethylbenzoic acid, which is a crucial intermediate for several agrochemicals .

Catalytic Applications
The compound has shown effectiveness in catalyzing reactions involving carboxylic acids and amines. Studies indicate that it can facilitate the formation of amides from carboxylic acids under mild conditions. This catalytic ability makes it valuable in synthetic organic chemistry, allowing for more efficient reaction pathways.

Biochemical Analysis

Enzyme Interaction Studies
Research indicates that this compound interacts with various enzymes and proteins. It has been observed to inhibit specific enzymes involved in oxidative stress responses, affecting cellular metabolism and signaling pathways. This property is particularly useful in studying metabolic disorders and the effects of oxidative stress on cells.

Cellular Effects
The compound influences cellular functions by altering gene expression and activating stress response pathways. Its ability to induce oxidative stress has been leveraged in research focused on cancer biology and cellular aging. By understanding these interactions, researchers can develop targeted therapies for diseases linked to oxidative damage.

Environmental Applications

Selective Separation Techniques
In environmental chemistry, this compound has been applied in the selective separation of brominated aromatic compounds. This application is critical for removing hazardous substances from waste streams and improving the safety of environmental samples .

Analytical Chemistry
This compound is also utilized in analytical chemistry for the detection and quantification of various pollutants. Its unique chemical properties allow it to serve as a standard reference material in high-performance liquid chromatography (HPLC) and other analytical techniques .

Research Case Studies

Study FocusFindingsReference
Catalytic EfficiencyDemonstrated effective catalysis in amide formation from carboxylic acids
Enzyme InhibitionInhibited enzymes related to oxidative stress; affected metabolic pathways
Environmental SeparationUsed for selective separation of brominated compounds

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key properties of 2-chloro-4,6-bis(trifluoromethyl)benzoic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
This compound C₉H₃ClF₆O₂ ~292.6 (calculated) Cl (2), -CF₃ (4,6) High acidity, lipophilic, reactive Cl
2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid C₉H₃F₇O₂ 276.11 F (2), -CF₃ (4,6) Lower molecular weight, stable C-F bond
2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid C₁₀H₆F₆O₃ ~288 (calculated) OCH₃ (2), -CF₃ (4,6) Electron-donating OCH₃, reduced acidity
Key Observations:

Acidity : The chlorine and trifluoromethyl groups in the main compound create a strong electron-withdrawing effect, making it more acidic than the methoxy analog (where OCH₃ donates electrons) .

Reactivity : The chlorine atom at position 2 facilitates nucleophilic aromatic substitution reactions, whereas the fluorine analog’s inert C-F bond limits such reactivity .

Lipophilicity : All three compounds exhibit high lipophilicity due to trifluoromethyl groups, but the methoxy variant may have slightly improved solubility in polar solvents .

Research Findings

  • Synthetic Efficiency : The main compound’s chlorine atom enhances its versatility in cross-coupling reactions, achieving a 36% yield in benzimidazole synthesis, whereas fluorine analogs require harsher conditions .
  • Thermodynamic Stability : Trifluoromethyl groups in all analogs contribute to thermal stability, making them suitable for high-temperature reactions .
  • Comparative Acidity : Computational studies suggest the pKa of the chloro derivative is ~1.5–2.0 units lower than the methoxy variant due to stronger electron withdrawal .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 2-Chloro-4,6-bis(trifluoromethyl)benzoic acid with high purity?

  • Methodology : Start with halogenated benzoic acid precursors and introduce trifluoromethyl groups via Ullmann coupling or nucleophilic aromatic substitution. For example, 2-Fluoro-6-(trifluoromethyl)benzoic acid synthesis involves regioselective fluorination and trifluoromethylation under controlled conditions . Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC is critical to achieve >97% purity. Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) .

Q. How should researchers handle and store this compound to prevent degradation?

  • Guidelines : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis of the trifluoromethyl groups. Similar chlorinated benzoic acids (e.g., 4-Amino-2-(trifluoromethyl)benzoic acid) are hygroscopic and degrade via photolysis, necessitating desiccants and light-sensitive packaging .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Analytical Workflow :

  • NMR : Use 19F^{19}\text{F}-NMR to confirm trifluoromethyl group integration and 1H^{1}\text{H}-NMR for aromatic proton signals (e.g., 2-Fluoro-6-(trifluoromethyl)benzoic acid shows distinct splitting patterns) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ions (e.g., [M–H]^- peaks) and detect impurities .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve degradation products (e.g., 3,5-Dichloro-4-hydroxybenzoic acid requires gradient elution with acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl groups influence reactivity in cross-coupling reactions?

  • Mechanistic Insights : Trifluoromethyl groups are strong electron-withdrawing moieties, reducing electron density on the aromatic ring and directing electrophilic substitution to the para position. Steric hindrance from two trifluoromethyl groups may limit access to the reactive site. Computational studies (DFT) on similar compounds, like 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, reveal reduced activation energies for Suzuki-Miyaura couplings at less hindered positions .

Q. How can conflicting data on acid dissociation constants (pKa) for this compound be resolved?

  • Data Reconciliation :

  • Experimental : Use potentiometric titration in DMSO/water mixtures to measure pKa, as trifluoromethyl groups increase acidity (e.g., 2-Fluoro-6-(trifluoromethyl)benzoic acid has pKa ~1.5–2.0) .
  • Computational : Apply density functional theory (DFT) with solvent models (e.g., COSMO-RS) to predict pKa values. Discrepancies often arise from solvent choice or impurities in earlier studies .

Q. What strategies mitigate side reactions during derivatization of this compound?

  • Optimization Approaches :

  • Protecting Groups : Protect the carboxylic acid as a methyl ester to avoid nucleophilic attack during amide bond formation .
  • Catalysts : Use Pd(OAc)2_2/XPhos for Buchwald-Hartwig aminations, which tolerate electron-deficient aryl chlorides .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction rates for bulky substrates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-Chloro-4,6-bis(trifluoromethyl)benzoic acid
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2-Chloro-4,6-bis(trifluoromethyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.